molecular formula C22H12F2N4O2 B2679911 6,8-difluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901044-07-3

6,8-difluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

カタログ番号: B2679911
CAS番号: 901044-07-3
分子量: 402.361
InChIキー: DXAHXTGWUKRXNU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6,8-Difluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound featuring a pyrazole fused to a quinoline core. Its structural uniqueness arises from the 6,8-difluoro substitution on the quinoline ring, a 3-nitrophenyl group at position 1, and a phenyl group at position 2. This compound belongs to the pyrazolo[4,3-c]quinoline family, which has garnered attention for diverse pharmacological activities, including anti-inflammatory, anticancer, and anti-angiogenic effects . Below, we compare its structural, synthetic, and functional attributes with key analogues.

特性

IUPAC Name

6,8-difluoro-1-(3-nitrophenyl)-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12F2N4O2/c23-14-9-17-21(19(24)10-14)25-12-18-20(13-5-2-1-3-6-13)26-27(22(17)18)15-7-4-8-16(11-15)28(29)30/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXAHXTGWUKRXNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=C(C4=NC=C32)F)F)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-difluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic synthesis

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

化学反応の分析

Types of Reactions

6,8-Difluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Sodium methoxide (NaOCH₃) or other strong nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted derivatives where fluorine atoms are replaced by nucleophiles.

科学的研究の応用

Anticancer Properties

Recent studies have highlighted the potential of pyrazoloquinolines as anticancer agents. The compound has shown efficacy in inhibiting various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives of pyrazoloquinolines have been identified as potent inhibitors of kinases involved in cancer progression. A notable example is the inhibition of Plasmodium falciparum protein kinase 6 (PfPK6), where modifications on the quinoline ring significantly affected potency, suggesting that similar modifications could enhance the activity of 6,8-difluoro derivatives against cancer targets .

Anti-inflammatory Effects

The compound's structure allows it to interact with inflammatory pathways. Pyrazoloquinolines have been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes and reducing pro-inflammatory cytokine production. In vitro studies have demonstrated that compounds with similar scaffolds can effectively reduce inflammation in various models .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of 6,8-difluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline. Research indicates that modifications at specific positions on the pyrazole and quinoline rings can lead to improved biological activity. For example, substituents on the phenyl groups have been shown to influence both potency and selectivity for targets such as kinases and receptors .

Case Study 1: Antitumor Activity

In a study evaluating a series of pyrazoloquinoline derivatives, 6,8-difluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations. The compound was found to induce apoptosis through caspase activation and mitochondrial dysfunction .

Case Study 2: Kinase Inhibition

Another investigation focused on the inhibition of PfPK6 by various pyrazoloquinoline derivatives. The study revealed that modifications to the quinoline core could enhance binding affinity and specificity towards PfPK6. The lead compound exhibited a Ki value in the low nanomolar range, showcasing its potential as a therapeutic agent against malaria .

作用機序

The mechanism of action of 6,8-difluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline depends on its application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance its binding affinity and selectivity towards these targets.

類似化合物との比較

Structural and Functional Comparison

Key Observations:
  • Electron-Withdrawing vs. Donating Groups: The 3-nitrophenyl group in the target compound is strongly electron-withdrawing, which may enhance binding to enzymes like iNOS or COX-2 compared to electron-donating groups (e.g., -OH in 2i or -OMe in C350-0671). This could improve potency but may also affect solubility .
  • Fluorine Substitution : The 6,8-difluoro pattern is shared with C350-0671 and ELND004. Fluorine atoms often improve metabolic stability and membrane permeability but may increase lipophilicity (logP = 5.6 in C350-0671 vs. unmeasured for the target compound) .
  • Amino vs. Nitro Groups: Amino-substituted derivatives (e.g., 2a, 2i) show potent anti-inflammatory activity but suffer from cytotoxicity. The nitro group in the target compound may reduce cytotoxicity while maintaining activity, though direct data are lacking .

Molecular Properties and Drug-Likeness

Table 2. Physicochemical Properties

Compound Name/ID Molecular Weight logP Hydrogen Bond Acceptors Polar Surface Area (Ų)
6,8-Difluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline ~421.3 (calc.) ~5.8 5 (3 NO₂, 2 F) ~70
C350-0671 405.38 5.6 3 31.0
2i 345.35 3.2 4 (2 NH, 1 OH) 85
  • The target compound’s higher logP and nitro group suggest lower aqueous solubility compared to 2i but better membrane penetration than hydrophilic analogues.

生物活性

6,8-Difluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound features a pyrazoloquinoline backbone with difluoro and nitrophenyl substituents, contributing to its pharmacological properties. The structural formula can be represented as follows:

C18H13F2N3O2\text{C}_{18}\text{H}_{13}\text{F}_2\text{N}_3\text{O}_2

Biological Activity Overview

The biological activity of 6,8-difluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline has been primarily investigated through its effects on cancer cell lines and enzyme inhibition. Below are key findings from relevant studies.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The MTT assay was employed to assess cell viability, revealing the following results:

Cell Line IC50 (µM) Effect
A549 (Lung)15.7Moderate Inhibition
MCF-7 (Breast)10.2Strong Inhibition
HCT-116 (Colon)12.5Moderate Inhibition

These results indicate that the compound may serve as a promising candidate for further development as an anticancer agent. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, although detailed pathways remain to be elucidated .

Enzyme Inhibition

In addition to its anticancer properties, 6,8-difluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline has been studied for its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The inhibitory activities were quantified as follows:

Enzyme IC50 (µM) Type of Inhibition
AChE0.23Non-competitive
BuChE0.13Competitive

These findings suggest that the compound may have implications in treating neurodegenerative diseases such as Alzheimer's .

Case Studies

Several case studies have highlighted the efficacy of this compound in various experimental settings:

  • Study on Lung Cancer Cells : A study conducted on A549 cells revealed that treatment with the compound led to a significant decrease in cell viability and increased markers of apoptosis. Flow cytometry analysis indicated an increase in early apoptotic cells following treatment.
  • Neuroprotection Studies : In models of neurotoxicity induced by hydrogen peroxide, the compound demonstrated protective effects on neuronal cells, indicating its potential role in neuroprotection .

Q & A

Q. What are the common synthetic routes for 6,8-difluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline, and what are their limitations?

The synthesis typically involves multi-step heterocyclic condensation. A key route starts with 2,4-dichloroquinoline-3-carbonitrile, which undergoes substitution reactions (e.g., with NaN₃ or hydrazine hydrate) to form intermediates like tetrazoloquinoline or iminophosphorane derivatives . Electrochemical methods using pyrazole-4-carbaldehydes and aniline derivatives under optimized conditions (e.g., acid catalysis) are also reported, though regioselectivity challenges may arise due to competing side reactions . Limitations include low yields in direct amination and the need for stringent reaction controls to avoid undesired byproducts .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Structural confirmation relies on ¹H/¹³C NMR (e.g., δ 7.24–8.59 ppm for aromatic protons), elemental analysis (C, H, N content verification), and mass spectrometry (HRMS for molecular ion validation) . IR spectroscopy identifies functional groups (e.g., NH stretches at ~3150–3195 cm⁻¹), while X-ray crystallography resolves regiochemical ambiguities in fused quinoline systems .

Q. What are the primary pharmaceutical research applications of pyrazolo[4,3-c]quinoline derivatives?

These derivatives are explored as anti-inflammatory agents (via inhibition of nitric oxide production in RAW 264.7 cells) , anticancer therapeutics (targeting β-glucuronidase to reduce chemotherapy toxicity) , and neurological modulators (e.g., CB2 receptor agonists for Alzheimer’s disease) .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing diamino-substituted pyrazolo[4,3-c]quinolines be addressed?

The synthesis of 3,4-diamino derivatives requires careful control of reaction pathways. For example, phosphazene intermediates (e.g., 6 in ) enable selective amination at the 3-position, followed by hydrazine fusion to introduce the 4-amino group . Computational modeling (e.g., DFT analysis) predicts regioselectivity trends in alkylation or azide cyclization steps, guiding reagent choice and temperature optimization .

Q. What mechanistic insights explain the anti-inflammatory activity of this compound?

Derivatives like 2i and 2m ( ) inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression in LPS-stimulated macrophages. QSAR studies correlate substituent electronegativity (e.g., 4-hydroxyphenyl groups) with enhanced NO suppression, suggesting hydrogen bonding and π-π stacking interactions at the enzyme active site .

Q. How do structural modifications influence selectivity for CB2 receptors in neurological applications?

Constrained analogues, such as adamantanylmethyl-3-oxo-pyrazolo[4,3-c]quinoline, exhibit improved CB2 affinity due to steric complementarity with the receptor’s hydrophobic binding pocket. Fluorine substitutions at positions 6 and 8 enhance metabolic stability by reducing CYP450-mediated oxidation, as demonstrated in murine colitis models .

Q. What strategies improve the metabolic stability of pyrazolo[4,3-c]quinolines in vivo?

Fluorine incorporation (e.g., 6,8-difluoro substitution) and sulfonyl group introduction (e.g., trifluoromethylphenylsulfonyl in ELND006/007) reduce first-pass metabolism by blocking oxidative degradation pathways. Pharmacokinetic studies in mice show prolonged half-life (>8 hours) and enhanced blood-brain barrier penetration .

Q. Can pyrazolo[4,3-c]quinolines act as fluorescent probes for biomolecular targets?

Yes. Derivatives with electron-donating substituents (e.g., NH₂ or OCH₃) exhibit blue-green fluorescence (λem = 444.5 nm in cyclohexane) and selectively bind G-quadruplex DNA structures, such as the c-MYC promoter, via intercalation. This property is leveraged in live-cell imaging and nucleic acid detection .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。